molecular formula C16H21N3O8S2 B14348675 S-(Phenylsulfonyl)glutathione CAS No. 97512-84-0

S-(Phenylsulfonyl)glutathione

Cat. No.: B14348675
CAS No.: 97512-84-0
M. Wt: 447.5 g/mol
InChI Key: KOMLWPGVWDZNIG-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(Phenylsulfonyl)glutathione is a synthetic glutathione derivative formed via the reaction of 5-aryl hydantoin derivatives with phenylsulfonyl chloride (1 equivalent) in the presence of N,N-diisopropylethylamine (DIPEA). This reaction yields a product with 91% efficiency under optimized conditions . The compound exhibits Z selectivity, confirmed by ¹H NMR analysis of methine proton chemical shifts (δ ~5.3–5.5 ppm), aligning with stereochemical trends in analogous sulfonylated compounds . Its proposed formation mechanism involves sequential proton elimination, phenylsulfone formation, and phenylsulfinic acid elimination .

Properties

CAS No.

97512-84-0

Molecular Formula

C16H21N3O8S2

Molecular Weight

447.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-3-(benzenesulfonylsulfanyl)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C16H21N3O8S2/c17-11(16(24)25)6-7-13(20)19-12(15(23)18-8-14(21)22)9-28-29(26,27)10-4-2-1-3-5-10/h1-5,11-12H,6-9,17H2,(H,18,23)(H,19,20)(H,21,22)(H,24,25)/t11-,12-/m0/s1

InChI Key

KOMLWPGVWDZNIG-RYUDHWBXSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(Phenylsulfonyl)glutathione typically involves the reaction of glutathione with phenylsulfonyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, often with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using techniques like chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification methods, including high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: S-(Phenylsulfonyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(Phenylsulfonyl)glutathione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of S-(Phenylsulfonyl)glutathione involves its ability to modulate redox reactions within cells. The compound can donate electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. It also participates in the detoxification of harmful substances by conjugating with them, making them more water-soluble for excretion .

Comparison with Similar Compounds

S-(1,2-Dicarboxyethyl)glutathione

Structural Features :

  • Formed non-enzymatically via glutathione conjugation with succinic acid in ocular tissues, producing stereoisomers due to asymmetry at the dicarboxyethyl group .

Key Differences from S-(Phenylsulfonyl)glutathione :

Parameter This compound S-(1,2-Dicarboxyethyl)glutathione
Synthesis Chemical sulfonylation Non-enzymatic reaction in vivo
Biological Role Synthetic intermediate Cataract biomarker
Analytical Method ¹H NMR stereochemical analysis HPLC with derivatization

S-(2-Chloro-1,1,2-Trifluoroethyl)glutathione (CTFG)

Toxicity Profile :

  • Nephrotoxicity : Causes proximal tubule necrosis in rats at ≥50 μmol/kg (i.v.), elevating urine glucose (100-fold), protein (10-fold), and blood urea nitrogen (4-fold) .
  • Mechanism : Metabolized via renal γ-glutamyltransferase and cysteine conjugate β-lyase to reactive intermediates .

Contrast with this compound :

  • Functional Groups : CTFG’s chloro-trifluoroethyl moiety confers nephrotoxicity, absent in this compound.
  • Therapeutic Relevance : CTFG is a toxic metabolite of chlorotrifluoroethene, whereas this compound lacks documented toxicological significance .

S-(N-Ethylmaleimide)glutathione

Stereochemical Behavior :

  • Forms two HPLC peaks due to stereoisomerism at the maleimide adduct site, analogous to S-(1,2-Dicarboxyethyl)glutathione .
  • Exhibits enantiomerization kinetics under physiological conditions, unlike this compound, which shows stable Z/E configurations .

Data Tables

Table 1: Comparative Toxicity of Glutathione Conjugates

Compound Toxicity Threshold (μmol/kg) Target Organ Key Biomarkers Affected Reference
This compound Not reported N/A N/A
CTFG 50 (i.v.) Kidney Urine glucose, BUN, tubular necrosis
S-(1,2-Dicarboxyethyl)glutathione Non-toxic Lens (cataract) Lens free amino acids

Table 2: Analytical Methods for Detection

Compound Method Detection Range Recovery Rate (%) Reference
This compound ¹H NMR Qualitative N/A
S-(1,2-Dicarboxyethyl)glutathione HPLC-DNFB 4.05–8.15 μmol/L 90.0 ± 3.2
CTFG LC-MS/MS 0.1–100 μmol/L 85–95

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.